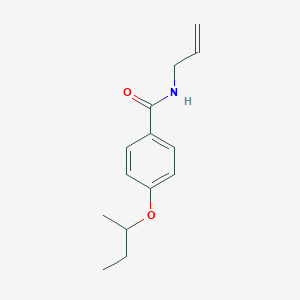
2-(2-Phenylethoxy)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-Phenylethoxy)benzamide, also known as Phenyl 2-(2-benzoxyethoxy)benzoate, is a chemical compound that belongs to the class of benzamide derivatives. It is a white crystalline powder that has been widely used in scientific research for its various applications.
Mécanisme D'action
The exact mechanism of action of 2-(2-2-(2-Phenylethoxy)benzamideethoxy)benzamide is not fully understood. However, it is believed to exert its effects by modulating the activity of various neurotransmitters and receptors in the brain. It has been found to interact with the GABAergic system, which is involved in the regulation of neuronal excitability. It has also been found to interact with the glutamatergic system, which is involved in the regulation of synaptic plasticity.
Biochemical and Physiological Effects:
2-(2-2-(2-Phenylethoxy)benzamideethoxy)benzamide has been found to have various biochemical and physiological effects. It has been found to reduce the levels of pro-inflammatory cytokines such as interleukin-1β and tumor necrosis factor-α. It has also been found to increase the levels of anti-inflammatory cytokines such as interleukin-10. Additionally, it has been found to increase the levels of brain-derived neurotrophic factor (BDNF), which is involved in the growth and survival of neurons.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2-(2-2-(2-Phenylethoxy)benzamideethoxy)benzamide in lab experiments is its wide range of applications. It has been found to be useful in the treatment of various conditions such as pain, inflammation, epilepsy, and cancer. Additionally, it has been found to have low toxicity, making it a safe compound to use in lab experiments. One limitation of using 2-(2-2-(2-Phenylethoxy)benzamideethoxy)benzamide is its limited solubility in water, which can make it difficult to administer in certain experiments.
Orientations Futures
There are several future directions for the use of 2-(2-2-(2-Phenylethoxy)benzamideethoxy)benzamide in scientific research. One direction is the development of new analogs with improved pharmacological properties. Another direction is the investigation of its potential use in the treatment of other neurological disorders such as Alzheimer's disease and Parkinson's disease. Additionally, there is a need for further research to elucidate its exact mechanism of action and to identify potential drug targets.
Conclusion:
In conclusion, 2-(2-2-(2-Phenylethoxy)benzamideethoxy)benzamide is a chemical compound that has been widely used in scientific research for its various applications. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand its potential as a therapeutic agent for various conditions.
Méthodes De Synthèse
The synthesis of 2-(2-2-(2-Phenylethoxy)benzamideethoxy)benzamide can be achieved by reacting 2-(2-benzoxyethoxy)benzoic acid with thionyl chloride and then reacting the resulting acid chloride with aniline. The reaction takes place in the presence of a catalyst such as triethylamine and is carried out under reflux conditions. The final product is obtained by recrystallization from a suitable solvent.
Applications De Recherche Scientifique
2-(2-2-(2-Phenylethoxy)benzamideethoxy)benzamide has been used in various scientific research studies. It has been found to have anti-inflammatory and analgesic effects, making it useful in the treatment of pain and inflammation. It has also been found to have anticonvulsant and neuroprotective properties, making it useful in the treatment of neurological disorders such as epilepsy. Additionally, it has been found to have anti-tumor activity, making it a potential candidate for cancer treatment.
Propriétés
Nom du produit |
2-(2-Phenylethoxy)benzamide |
|---|---|
Formule moléculaire |
C15H15NO2 |
Poids moléculaire |
241.28 g/mol |
Nom IUPAC |
2-(2-phenylethoxy)benzamide |
InChI |
InChI=1S/C15H15NO2/c16-15(17)13-8-4-5-9-14(13)18-11-10-12-6-2-1-3-7-12/h1-9H,10-11H2,(H2,16,17) |
Clé InChI |
NVEVENIZACBDDO-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CCOC2=CC=CC=C2C(=O)N |
SMILES canonique |
C1=CC=C(C=C1)CCOC2=CC=CC=C2C(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-isobutoxy-N-[2-(4-morpholinylcarbonyl)phenyl]benzamide](/img/structure/B268238.png)
![3-isobutoxy-N-{2-[(4-methyl-1-piperazinyl)carbonyl]phenyl}benzamide](/img/structure/B268239.png)

![4-[(anilinocarbonyl)amino]-N-(sec-butyl)benzenesulfonamide](/img/structure/B268241.png)
![4-fluoro-N-[3-(tetrahydro-2-furanylmethoxy)phenyl]benzamide](/img/structure/B268243.png)
![2-phenyl-N-[2-(tetrahydro-2-furanylmethoxy)phenyl]acetamide](/img/structure/B268244.png)
![3,5-dichloro-N-[2-(tetrahydro-2-furanylmethoxy)phenyl]benzamide](/img/structure/B268247.png)


![2-(4-chlorophenoxy)-N-[3-(tetrahydro-2-furanylmethoxy)phenyl]acetamide](/img/structure/B268252.png)

![2-[(3-ethoxybenzoyl)amino]-N-(2-methoxyethyl)benzamide](/img/structure/B268256.png)
![2-(4-methylphenoxy)-N-[3-(tetrahydro-2-furanylmethoxy)phenyl]acetamide](/img/structure/B268258.png)
